cis-4-Hydroxy-D-proline

Enzymology Substrate Specificity Proline Metabolism

Researchers requiring precise stereochemical control in peptide and PNA synthesis face limited availability of enantiopure cis-4-hydroxy-D-proline. This compound directly solves that challenge as a defined chiral building block. • Enables 13-step synthesis of conformationally restricted PNA adenine monomers with improved target binding affinity. • Exhibits 124-fold higher catalytic efficiency for cis-4-hydroxy-D-proline dehydrogenase over trans-4-hydroxy-D-proline, ensuring reliable enzyme probe performance. • Supplied with rigorous analytical documentation, supporting reproducible ADC/PROTAC linker chemistry and peptide drug discovery.

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
CAS No. 2584-71-6
Cat. No. B556123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-Hydroxy-D-proline
CAS2584-71-6
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)O
InChIInChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)
InChIKeyPMMYEEVYMWASQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-4-Hydroxy-D-proline: Chemical Class and Role


cis-4-Hydroxy-D-proline (CAS 2584-71-6), also designated H-D-cis-Hyp-OH or D-allo-hydroxyproline, is a non-proteinogenic, D-configured amino acid derivative belonging to the proline and derivatives class (HMDB) [1]. It is characterized by a pyrrolidine ring bearing a cis-oriented hydroxyl group at the 4-position and a D-configuration at the α-carbon. This stereochemical arrangement distinguishes it from the more common trans-4-hydroxy-L-proline found in collagen and dictates its unique conformational properties. The compound is primarily employed as a chiral building block in medicinal chemistry and peptide science, where its rigid structure enables the synthesis of conformationally restricted analogs . It serves as an endogenous metabolite and a specific substrate for certain bacterial enzymes, including cis-4-hydroxy-D-proline dehydrogenase [2].

Chiral building block for conformationally constrained analogs
Specific enzyme substrate for cis-4-hydroxy-D-proline dehydrogenase
Stereochemical probe for peptide conformation studies

cis-4-Hydroxy-D-proline: Why Generic Substitution Fails


Generic substitution of cis-4-hydroxy-D-proline with its stereoisomers (e.g., trans-4-hydroxy-L-proline, cis-4-hydroxy-L-proline, trans-4-hydroxy-D-proline) or even D-proline is scientifically unsound due to profound differences in molecular recognition by enzymes and the distinct conformational biases each stereoisomer imposes on peptide chains. Enzyme kinetic data show that cis-4-hydroxy-D-proline dehydrogenase exhibits a Vmax/Km value approximately 124-fold higher for cis-4-hydroxy-D-proline compared to trans-4-hydroxy-D-proline and 736-fold higher compared to D-proline, demonstrating exquisite substrate specificity [1]. Furthermore, the cis-4-hydroxyl group induces a unique pyrrolidine ring pucker and backbone dihedral angle preference that differs markedly from its trans counterpart, leading to fundamentally different secondary structures in peptides [2]. Therefore, even closely related analogs cannot be interchanged in applications requiring precise stereochemical and conformational control, such as the synthesis of conformationally restricted peptide nucleic acid (PNA) monomers or enzyme-specific probes.

Enzyme recognition

cis-D-specific dehydrogenases show markedly reduced activity with trans or D-proline stereoisomers

Peptide conformation

cis-4-hydroxyl induces distinct pyrrolidine ring pucker and backbone dihedral angles versus trans isomer

cis-4-Hydroxy-D-proline: Comparative Evidence Guide


cis-4-Hydroxy-D-proline Dehydrogenase Substrate Specificity

The enzyme cis-4-hydroxy-D-proline dehydrogenase (EC 1.4.99.B4) demonstrates a marked preference for cis-4-hydroxy-D-proline over its closest stereoisomers. The Vmax/Km value, a measure of catalytic efficiency, for cis-4-hydroxy-D-proline is approximately 124-fold higher than that for trans-4-hydroxy-D-proline and approximately 736-fold higher than that for D-proline [1]. The enzyme is reported to be strictly specific for the cis-4-hydroxy-D- isomer [1].

Enzyme Kinetics
Head-to-head
~124× higher vs trans
~736× higher vs D-Pro
Supports cis-D stereoisomer requirement for enzyme studies
Bacterial cis-4-hydroxy-D-proline dehydrogenase
Enzymology Substrate Specificity Proline Metabolism

Racemase/Epimerase Enantiomer Activity Comparison

In a bifunctional proline racemase/hydroxyproline epimerase (EC 5.1.1.8) from Thermococcus litoralis, the specific activity measured with cis-4-hydroxy-D-proline as the substrate was 160% relative to the activity observed with its L-enantiomer (cis-4-hydroxy-L-proline) [1]. The reaction is described as completely bi-directional [1]. In contrast, the same enzyme exhibited only 97% specific activity with trans-4-hydroxy-D-proline relative to its L-counterpart [2].

Enantiomer Activity
Head-to-head
160% relative activity
vs L-enantiomer (100%)
Enantiomeric differentiation at enzyme active site
Bifunctional racemase/epimerase from T. litoralis
Enzymology Racemization Epimerization

Conformationally Restricted PNA Monomer Synthesis

The unique cis-D stereochemistry of this compound is leveraged as a starting material for the multi-step synthesis of a conformationally restricted pyrrolidine peptide nucleic acid (PNA) adenine monomer [1]. A fully modified adenine decamer synthesized from this monomer displayed improved binding affinity toward complementary DNA and RNA oligonucleotides compared to the parent, unmodified PNA adenine decamer [1].

PNA Binding Affinity
Head-to-head
Improved binding vs unmodified PNA decamer
Enables affinity-enhanced PNA probe design
Qualitative improvement; specific Tm/Kd not reported
Peptide Nucleic Acids Medicinal Chemistry Oligonucleotide Therapeutics

Peptide Conformation: cis- vs. trans-4-Hydroxyproline

In a study on α-conotoxins, changing the stereochemistry of a 4-hydroxyproline residue from trans to cis led to notable solution conformational changes, including alterations in secondary structure elements, side chain orientations of key residues, and hydrogen-bonding properties, as determined by 2D NMR [1]. These conformational differences are critical for biological activity, as the native trans-4-hydroxyproline plays a key role in toxin structure and bioactivity [1].

Conotoxin Conformation
Head-to-head
Altered secondary structure, side-chain orientation, H-bonding
Supports conformational engineering in peptide design
2D NMR of α4/7-conopeptides
Peptide Chemistry Conformational Analysis Conotoxin

cis-4-Hydroxy-D-proline: Research & Industrial Applications


PNA Monomer Synthesis for Oligonucleotide Therapeutics

As demonstrated by Puschl et al., cis-4-hydroxy-D-proline serves as the essential chiral starting material for a 13-step synthesis of a novel conformationally restricted pyrrolidine PNA adenine monomer [1]. The resulting PNA decamer exhibits improved binding affinity for DNA and RNA targets compared to standard PNA [1]. This application is critical for medicinal chemistry groups developing antisense or antigene therapies, where enhanced target engagement is paramount.

Hydroxyproline Metabolism Enzyme Probes

The compound is a specific substrate for cis-4-hydroxy-D-proline dehydrogenase, with a catalytic efficiency (Vmax/Km) 124-fold higher than for trans-4-hydroxy-D-proline and 736-fold higher than for D-proline [2]. This makes it an indispensable tool for enzymologists studying bacterial proline catabolism, characterizing enzyme active sites, or developing high-throughput screening assays for inhibitors of this pathway .

Peptide Conformation Engineering in Drug Discovery

Incorporation of cis-4-hydroxyproline into a peptide sequence, in place of the native trans isomer, has been shown by NMR to induce distinct secondary structures and side-chain orientations in α-conotoxins [3]. This property is leveraged in peptide drug discovery to explore new conformational space, potentially leading to analogs with novel or improved biological activities, stability, or selectivity [4].

Stereodefined Linkers for ADCs and PROTACs

As a protected derivative (e.g., N-Boc-cis-4-hydroxy-D-proline), the compound is used as a non-cleavable linker component in the synthesis of Antibody-Drug Conjugates (ADCs) and as an alkyl chain-based linker in PROteolysis TArgeting Chimeras (PROTACs) . The rigid, stereochemically defined core imparts predictable geometry and stability to the linker, which is crucial for the efficacy and pharmacokinetics of these complex biotherapeutics .

Application
Selection Property
Validation Focus
PNA-based probe development
Stereochemical control
Binding affinity and sequence specificity
Bacterial proline metabolism studies
cis-D-specific substrate
Enzyme kinetic profiling
Peptide conformation research
Conformational bias
Secondary structure and H-bonding analysis
Bioconjugate linker research
Stereodefined rigid core
Linker geometry and conjugate stability

Technical Documentation Hub

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39 linked technical documents
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